![molecular formula C17H20N4O B3857934 2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B3857934.png)
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Resorptive Bone Loss
The compound has been found to be a novel inhibitor of resorptive bone loss in mice . It exerts a strong inhibitory effect on osteoclastogenesis, which is the process of bone cell formation. This compound alters the mRNA expressions of several osteoclast-specific marker genes and blocks the formation of mature osteoclasts .
Treatment of Osteoporosis
Osteoporosis, a bone metabolism disease, occurs when extreme osteoclast-mediated bone resorption outstrips osteoblast-related bone synthesis . The compound can potentially be used in the treatment of osteoporosis by inhibiting the abnormal activation of osteoclasts .
Anticancer Activity
The compound has shown potential anticancer activity. In a study, twenty new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline were synthesized and evaluated for their anticancer activity . The novel compounds showed a high rate of cell growth inhibition .
Inhibition of Cell Migration
In addition to its anticancer activity, the compound also showed potential in inhibiting cell migration. This property can be particularly useful in preventing the spread of cancer cells .
Development of New Anticancer Drugs
The compound and its derivatives constitute a good base for further studies and optimization of structure for new therapeutically effective anti-cancerous drugs .
Chronic Myeloid Leukemia (CML) Treatment
Chronic myeloid leukemia (CML) is a result of genetic mutation leading to formation of pathological BCR-ABL gene encoding a p210 protein, which shows abnormal, increased tyrosine kinase activity . The compound could potentially be used in the treatment of CML .
Wirkmechanismus
Target of Action
The primary target of 2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine is the HIV-1 gp120 protein . This protein is a critical component of the HIV-1 virus, which is responsible for the virus’s ability to infect human cells .
Mode of Action
2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine, also known as Fostemsavir , acts as an HIV entry inhibitor . It binds to the HIV-1 gp120 protein, inhibiting the interaction with the CD4 receptor on human cells . This prevents the virus from entering the cell and thus inhibits its ability to replicate .
Biochemical Pathways
The inhibition of the HIV-1 gp120 protein disrupts the viral entry pathway , preventing the virus from infecting new cells . This reduces the viral load in the body and slows the progression of the disease .
Pharmacokinetics
It is known that the compound is well-tolerated and virologically active in individuals with multidrug-resistant hiv-1 .
Result of Action
The result of the action of 2-(4-benzoyl-1-piperazinyl)-4,6-dimethylpyrimidine is a reduction in the viral load of HIV-1 in the body . This can lead to a slowing of the progression of the disease and an improvement in the patient’s quality of life .
Eigenschaften
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)16(22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSDLWQGDMRQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.